molecular formula C102H172N36O32S7 B122063 齐考诺肽 CAS No. 150770-63-1

齐考诺肽

货号 B122063
CAS 编号: 150770-63-1
分子量: 2639.2 g/mol
InChI 键: BPKIMPVREBSLAJ-QTBYCLKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ziconotide, also known as SNX-111, is a synthetic form of an ω-conotoxin peptide derived from the cone snail Conus magus . It is sold under the brand name Prialt . It is used to manage severe chronic pain in patients who cannot tolerate or have not responded adequately to other treatments such as intrathecal morphine and systemic analgesics . It is an atypical analgesic agent that is 1,000 times as powerful as morphine .


Synthesis Analysis

Ziconotide is a neurotoxic peptide comprising 25 amino acids with three disulphide bonds . It can be synthesized without loss of proper bond formation or structural elements . A study has shown that ziconotide can be delivered across a blood-brain barrier model using viral nanocontainers .


Molecular Structure Analysis

The molecular formula of Ziconotide is C102H172N36O32S7 . It has an average mass of 2639.134 Da and a monoisotopic mass of 2637.098389 Da .


Chemical Reactions Analysis

Ziconotide inhibits N-type calcium channels involved in nociceptive signalling, primarily in the dorsal horn of the spinal cord . Although binding is reversible, careful dosing is required to ensure therapeutic effects while minimizing adverse effects .


Physical And Chemical Properties Analysis

Ziconotide is a solid substance . It is soluble in water (100 mg/mL) and DMSO (25 mg/mL) when ultrasonicated .

科学研究应用

1. 治疗用途和专利概况

齐考诺肽衍生自芋螺属芋螺的芋螺毒素,在治疗各种神经系统和神经疾病方面显示出潜力。它作为第一个用于治疗神经疾病的临床使用的芋螺毒素而脱颖而出。这刺激了大量的专利活动,特别是在与尼古丁乙酰胆碱受体相互作用的肽和那些阻断电压门控离子通道的肽领域 (Jones 等,2001)

2. 慢性疼痛治疗中的作用机制

齐考诺肽的作用机制是独特的,涉及对神经元 N 型电压敏感钙通道 (N-VSCC) 的有效和选择性阻断。这种直接阻断抑制了疼痛感受原发性伤害感受器的活性,将齐考诺肽与其他镇痛药(包括阿片类药物)区分开来。它为严重慢性疼痛患者(特别是那些对阿片类药物治疗没有反应的患者)提供显著的疼痛缓解的能力,突出了其在慢性疼痛管理中的潜力 (Miljanich,2004)

3. 疼痛管理中的安全性和有效性

齐考诺肽已被美国 FDA 批准用于治疗严重的慢性疼痛,特别是当鞘内给药时。其安全性和有效性已在多项研究中得到证实,预计它将被内肽酶和外肽酶代谢,从而降低与其他药物发生代谢相互作用的可能性 (Smith & Deer,2009)

4. 药理学和临床应用

作为一种肽类药物,齐考诺肽的镇痛效果源于在脊髓水平上中断疼痛信号。它已被批准用于治疗患者的严重慢性疼痛,特别是通过鞘内途径。重要的是,长期给药不会导致成瘾或耐受,使其成为疼痛治疗方案中的重要选择 (McGivern,2007)

5. 慢性疼痛治疗中的评估

齐考诺肽作为一种神经元特异性 N 型钙通道阻滞剂,既具有镇痛作用,又具有神经保护作用。它的脊髓给药通过阻断原发性伤害感受器的递质释放来产生镇痛作用。这种作用方式,加上耐受性不发展以及通过鞘内给药减少全身毒性,强调了其良好的风险/收益比 (Jain,2000)

6. 长期鞘内治疗

意大利疼痛中心关于长期鞘内齐考诺肽输注的数据表明,它是难治性慢性疼痛的常见治疗选择,显示出安全性和持续的镇痛效果。这表明齐考诺肽可能对患有顽固性疼痛的患者有益 (Raffaeli 等,2011)

7. 给药和给药策略

齐考诺肽是一种鞘内给药的非阿片类镇痛药。正在探索新的给药策略以改善临床结果,这突出了全面和临床相关的给药和给药策略对于管理难治性慢性疼痛的重要性 (McDowell & Pope,2016)

安全和危害

Ziconotide has a narrow therapeutic window . Patients taking ziconotide may experience cognitive and neuropsychiatric symptoms, reduced levels of consciousness, and elevated serum creatine kinase levels . In addition, ziconotide may increase the risk of infection, including serious cases of meningitis . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Ziconotide .

属性

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883174
Record name Ziconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain.
Record name Ziconotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ziconotide

CAS RN

107452-89-1
Record name Ziconotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziconotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107452-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
7,840
Citations
JA Williams, M Day, JE Heavner - Expert opinion on …, 2008 - Taylor & Francis
… safety, efficacy and dosing information for ziconotide. Methods: The sources searched for … the words ziconotide, conotoxins and pain. Results/conclusion: Ziconotide is administered …
Number of citations: 188 www.tandfonline.com
JE Pope, TR Deer - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
Introduction: Ziconotide is an N-type calcium channel antagonist to treat chronic pain that is delivered intrathecally. It is the only intrathecal, FDA-approved, non-opioid analgesic and is …
Number of citations: 159 www.tandfonline.com
JG McGivern - Neuropsychiatric disease and treatment, 2007 - Taylor & Francis
… Ziconotide is a powerful analgesic drug that has a unique mechanism of action … ziconotide likely results from its ability to interrupt pain signaling at the level of the spinal cord. Ziconotide …
Number of citations: 358 www.tandfonline.com
A Schmidtko, J Lötsch, R Freynhagen, G Geisslinger - The Lancet, 2010 - thelancet.com
… , ziconotide has a narrow therapeutic window because of substantial CNS side-effects, and thus treatment with ziconotide … and limitations of intrathecal ziconotide treatment and review …
Number of citations: 365 www.thelancet.com
AW Burton, TR Deer, MS Wallace… - Pain …, 2010 - painphysicianjournal.com
… Ziconotide is a nonopioid intrathecal analgesic used to manage severe … ziconotide. Objectives: The purpose of this review is to compare and discuss the different methods of ziconotide …
Number of citations: 53 www.painphysicianjournal.com
RD Penn, JA Paice - Pain, 2000 - Elsevier
The ω-conopeptide, ziconotide, is an N-type calcium-channel blocker that has been shown to produce antinociception in animals using formalin and hot-plate tests. Initial reports of …
Number of citations: 223 www.sciencedirect.com
PS Staats, T Yearwood, SG Charapata, RW Presley… - Jama, 2004 - jamanetwork.com
… We excluded 3 patients in the ziconotide group because of insufficient VASPI data, leaving … ziconotide and 40 receiving placebo, an ITT group of 71 patients receiving ziconotide and 40 …
Number of citations: 739 jamanetwork.com
…, R Kartzinel, Ziconotide 301 Study Group - Journal of pain and …, 2006 - Elsevier
Safety and efficacy data from a study of slow intrathecal (IT) ziconotide titration for the management of severe chronic pain are presented. Patients randomized to ziconotide (n=112) or …
Number of citations: 324 www.sciencedirect.com
GP Miljanich - Current medicinal chemistry, 2004 - ingentaconnect.com
… Clinical studies of ziconotide in more than 2,000 patients reveal important correlations to ziconotide’s non-clinical pharmacology. For example, ziconotide provides significant pain relief …
Number of citations: 703 www.ingentaconnect.com
RL Rauck, MS Wallace, AW Burton, L Kapural… - Pain …, 2009 - Wiley Online Library
… Ziconotide is a nonopioid intrathecal (IT) analgesic option for patients with neuropathic pain … The objective of this article is to review the published literature on ziconotide for the …
Number of citations: 116 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。